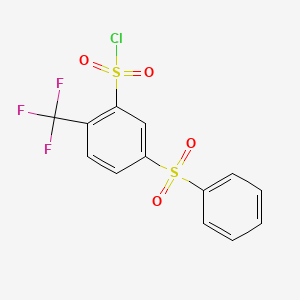

5-(Phenylsulfonyl)-2-(trifluoromethyl)benzenesulfonyl chloride

Description

Properties

IUPAC Name |

5-(benzenesulfonyl)-2-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF3O4S2/c14-23(20,21)12-8-10(6-7-11(12)13(15,16)17)22(18,19)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJNKYPNEBOXIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)C(F)(F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF3O4S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501176520 | |

| Record name | 5-(Phenylsulfonyl)-2-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501176520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915763-84-7 | |

| Record name | 5-(Phenylsulfonyl)-2-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915763-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Phenylsulfonyl)-2-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501176520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction with Phenylsulfonic Acid

- Starting Materials : The synthesis often begins with 2-(trifluoromethyl)benzenesulfonyl chloride and phenylsulfonic acid.

- Procedure :

- The two compounds are reacted under controlled conditions, typically using a solvent such as dichloromethane or acetonitrile.

- The reaction is conducted under reflux, allowing for the formation of the desired sulfonyl chloride.

- Yield Optimization : Monitoring temperature and reaction time is crucial to achieve high yields while minimizing by-products.

Electrophilic Substitution Reactions

- Mechanism : Electrophilic substitution is a common pathway for introducing functional groups onto aromatic rings.

- Conditions :

- The reaction may require strong bases (e.g., n-Butyllithium) to facilitate the substitution process.

- The introduction of the sulfonyl chloride group can be achieved through the reaction of diazonium salts with sulfur oxychloride under controlled temperatures (typically below 0 °C) to avoid excessive side reactions.

Copper-Catalyzed Reactions

- Methodology : In some cases, copper-catalyzed reactions have been employed to introduce additional substituents onto the aromatic framework.

- Application : This method can be particularly useful for synthesizing derivatives that contain both sulfonyl and trifluoromethyl groups, enhancing the compound's utility in various chemical applications.

Kinetic Studies

Kinetic studies indicate that reactions involving this compound often proceed via an electrophilic mechanism when reacting with strong nucleophiles due to steric accessibility. Advanced techniques like high-performance liquid chromatography (HPLC) may be utilized to analyze the reaction progress and product purity.

- Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Conditions | Yield Optimization |

|---|---|---|---|

| Reaction with Phenylsulfonic Acid | 2-(Trifluoromethyl)benzenesulfonyl chloride, Phenylsulfonic acid | Reflux in dichloromethane/acetonitrile | Control temperature and reaction time |

| Electrophilic Substitution | Diazonium salts, Sulfur oxychloride | Low temperatures (below 0 °C) | Use strong bases for activation |

| Copper-Catalyzed Reactions | Various substituted phenols | Copper catalyst presence | Optimize catalyst loading |

The preparation of 5-(Phenylsulfonyl)-2-(trifluoromethyl)benzenesulfonyl chloride involves multiple synthetic strategies, each with specific conditions that influence yield and purity. The choice of method depends on the desired application and available starting materials. Continued research into optimizing these methods can further enhance the efficiency and applicability of this important compound in chemical synthesis and industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(Phenylsulfonyl)-2-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from reactions involving 5-(Phenylsulfonyl)-2-(trifluoromethyl)benzenesulfonyl chloride depend on the type of reaction and reagents used. For example, nucleophilic substitution reactions may yield sulfonamide or sulfonate derivatives .

Scientific Research Applications

Organic Synthesis

Reagent in Sulfonamide Synthesis

5-(Phenylsulfonyl)-2-(trifluoromethyl)benzenesulfonyl chloride is primarily utilized as a sulfonylating agent in the synthesis of sulfonamides. The compound reacts with amines to form sulfonamides, which are important intermediates in pharmaceuticals.

- Example Reaction:

Synthesis of Trifluoromethylated Compounds

The incorporation of trifluoromethyl groups into organic molecules enhances their biological activity. The compound serves as a source for introducing the trifluoromethyl group into various substrates.

- Case Study:

Medicinal Chemistry

Pharmaceutical Applications

5-(Phenylsulfonyl)-2-(trifluoromethyl)benzenesulfonyl chloride is involved in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

- Notable Compounds:

FDA-Approved Drugs

A review of FDA-approved drugs reveals that several contain the trifluoromethyl group as part of their structure, enhancing their pharmacological properties. These drugs often exhibit increased metabolic stability and bioavailability compared to their non-fluorinated analogs .

Agrochemical Development

Herbicide Intermediates

The compound has been explored as an intermediate in the synthesis of agricultural chemicals, particularly herbicides. Its ability to modify biological activity through trifluoromethylation makes it a valuable building block in agrochemical formulations.

- Synthetic Route:

Data Table: Summary of Applications

| Application Area | Compound Role | Example Products | Yield (%) |

|---|---|---|---|

| Organic Synthesis | Sulfonamide precursor | N-phenylsulfonamide | ~85 |

| Medicinal Chemistry | Drug development | Trifluoromethylated pharmaceuticals | ~83 |

| Agrochemical Development | Herbicide intermediates | Various herbicides | Variable |

Mechanism of Action

The mechanism of action of 5-(Phenylsulfonyl)-2-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The phenylsulfonyl and trifluoromethyl groups influence the compound’s reactivity and interaction with molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity, stability, and applications of sulfonyl chlorides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis with key analogs:

Reactivity and Stability

- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) and phenylsulfonyl (-SO₂Ph) groups in the target compound are electron-withdrawing, increasing the electrophilicity of the sulfonyl chloride group compared to analogs with electron-donating groups (e.g., -CH₃ in ). This enhances its reactivity in forming sulfonamides or sulfonate esters .

- Steric Effects : The bulky phenylsulfonyl group at position 5 may slow reaction kinetics relative to smaller substituents (e.g., -F in ), but it could improve selectivity in coupling reactions.

- Hydrolytic Stability : Sulfonyl chlorides are moisture-sensitive. The -CF₃ group’s hydrophobicity might marginally improve stability compared to compounds with polar substituents like -OCF₃ .

Physical Properties

- Boiling/Melting Points : Compounds with heavier substituents (e.g., pyridinyloxy in ) exhibit higher boiling points (407°C predicted) compared to simpler derivatives. The target compound’s boiling point is likely >400°C.

- Solubility : The trifluoromethyl group enhances solubility in organic solvents. Thiophene-based analogs (e.g., ) show better solubility in polar aprotic solvents due to aromatic heterocycles.

Biological Activity

5-(Phenylsulfonyl)-2-(trifluoromethyl)benzenesulfonyl chloride, with the CAS number 915763-84-7, is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound is characterized by its trifluoromethyl group and sulfonyl functionalities, which are known to influence its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, as well as relevant research findings.

- Molecular Formula: C13H8ClF3O4S

- Molecular Weight: 384.778 g/mol

- LogP: 5.627 (indicating high lipophilicity)

Biological Activity Overview

The biological activity of 5-(Phenylsulfonyl)-2-(trifluoromethyl)benzenesulfonyl chloride has been investigated primarily in the context of its antibacterial and anticancer properties.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar sulfonyl and trifluoromethyl groups exhibit significant antibacterial properties. For instance, a series of urea derivatives containing sulfonyl groups showed effective inhibition against various bacterial strains such as Bacillus mycoides, Escherichia coli, and Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds were notably low, with some exhibiting MIC values as low as 4.88 µg/mL .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies assessed its effects on multiple human cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate). Notably, compounds derived from similar structures exhibited IC50 values that surpassed those of Doxorubicin, a standard chemotherapy drug. For example:

- Compound 7: IC50 = 44.4 µM against PACA2

- Compound 8: IC50 = 22.4 µM against PACA2

- Compound 9: IC50 values ranged from 12.4 to 17.8 µM across different cell lines .

The mechanism by which 5-(Phenylsulfonyl)-2-(trifluoromethyl)benzenesulfonyl chloride exerts its biological effects involves interactions with specific molecular targets:

- Antibacterial Mechanism: The sulfonyl group may enhance the compound's ability to penetrate bacterial membranes, facilitating interaction with essential enzymes involved in bacterial metabolism.

- Anticancer Mechanism: Molecular docking studies have indicated that related compounds can inhibit key proteins involved in cancer cell proliferation, such as enoyl reductase in bacteria and various kinases in human cells .

Case Studies

Several case studies highlight the biological efficacy of compounds with similar structures:

- Urea Derivatives Study : A study published in October 2023 evaluated a series of urea derivatives with sulfonyl groups, revealing promising antibacterial activity and significant down-regulation of oncogenes in treated cancer cells .

- Kinase Inhibition Research : Research on azaindole derivatives indicated that modifications similar to those found in 5-(Phenylsulfonyl)-2-(trifluoromethyl)benzenesulfonyl chloride could lead to potent kinase inhibitors, showcasing the potential for drug development based on structural analogs .

Data Table: Biological Activity Summary

| Property | Value/Description |

|---|---|

| Antibacterial MIC | As low as 4.88 µg/mL against C. albicans |

| Anticancer IC50 | Ranges from 12.4 to 52.1 µM |

| Target Cell Lines | A549, HCT116, PC3 |

| Mechanism | Inhibition of key metabolic enzymes |

Q & A

Basic Question: What are the standard synthetic routes for 5-(phenylsulfonyl)-2-(trifluoromethyl)benzenesulfonyl chloride, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves sequential sulfonation and chlorination steps. A common approach is the direct sulfonation of a substituted benzene ring followed by treatment with chlorinating agents like PCl₅ or SOCl₂. For example, Huang et al. (2019) demonstrated a related synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride using controlled sulfonation with ClSO₃H under anhydrous conditions, achieving yields >80% by optimizing stoichiometry (1:1.2 molar ratio of substrate to ClSO₃H) and reaction temperature (0–5°C) to suppress over-sulfonation . Key factors influencing yield include:

- Solvent choice : Anhydrous dichloromethane or chlorobenzene minimizes side reactions.

- Catalyst use : Lewis acids (e.g., AlCl₃) may enhance regioselectivity in electrophilic substitution.

- Post-reaction quenching : Rapid neutralization with ice-water prevents decomposition.

Advanced Question: How can researchers optimize the sulfonation step to minimize di-substituted byproducts?

Answer:

Di-substitution often arises due to excessive sulfonating agent or prolonged reaction times. To mitigate this:

- Stepwise sulfonation : Introduce the first sulfonyl group at a sterically hindered position (e.g., ortho to a bulky substituent like trifluoromethyl) to direct the second sulfonation to the desired para position .

- Low-temperature control : Maintain temperatures below 10°C during ClSO₃H addition to slow reaction kinetics .

- In situ monitoring : Use HPLC or TLC to track reaction progress and terminate before byproduct formation.

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Answer:

A multi-technique approach is critical:

Advanced Question: How to resolve discrepancies in spectral data when confirming the structure?

Answer:

Discrepancies (e.g., unexpected splitting in NMR or deviant HRMS masses) require:

- Cross-validation : Compare experimental ¹H/¹³C NMR shifts with DFT-calculated spectra for the proposed structure.

- X-ray crystallography : If crystalline, single-crystal analysis provides unambiguous confirmation of regiochemistry .

- Alternative derivatization : Convert the sulfonyl chloride to a sulfonamide and analyze by IR (S=O stretches at 1350–1300 cm⁻¹) to confirm functional group integrity .

Basic Question: What are the critical safety considerations when handling this sulfonyl chloride?

Answer:

- Reactivity : Hydrolyzes exothermically with moisture, releasing HCl gas. Use anhydrous conditions and dry glassware .

- PPE : Wear acid-resistant gloves, goggles, and a fume hood for ventilation .

- Waste disposal : Quench residual compound with aqueous NaHCO₃ and segregate halogenated waste for professional treatment .

Advanced Question: How does the electron-withdrawing trifluoromethyl group influence reactivity in nucleophilic substitutions?

Answer:

The -CF₃ group activates the sulfonyl chloride toward nucleophilic attack (e.g., by amines or alcohols) due to:

- Inductive effects : Withdraws electron density, increasing the electrophilicity of the sulfur atom.

- Steric effects : The bulky CF₃ group may hinder substitutions at adjacent positions, directing reactivity to the sulfonyl chloride site.

Controlled studies show that reactions with primary amines proceed at 0°C in THF with >90% conversion, while secondary amines require elevated temperatures (40–50°C) .

Advanced Question: What strategies address instability during long-term storage?

Answer:

- Storage conditions : Keep under inert gas (Ar/N₂) at -20°C in amber vials to prevent photodegradation and moisture ingress .

- Stabilizers : Add molecular sieves (3Å) to absorb trace moisture.

- Periodic QC : Monitor purity via ¹⁹F NMR every 3–6 months; degradation manifests as new peaks near δ -55 ppm (sulfonic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.